N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic derivative featuring a fused heterocyclic core. Its molecular architecture includes:
- A 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone, which provides rigidity and π-conjugation.
- A 2-chlorophenylmethyl substituent at the N-position, introducing steric bulk and halogen-dependent electronic effects.
- A 6-imino-2-oxo-carboxamide moiety, which may participate in hydrogen bonding or act as a pharmacophore in biological systems.
Structural characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule analysis .
Properties
Molecular Formula |
C29H26ClN5O3 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H26ClN5O3/c1-18-6-5-14-35-26(18)33-27-23(29(35)37)16-22(28(36)32-17-20-7-3-4-8-24(20)30)25(31)34(27)15-13-19-9-11-21(38-2)12-10-19/h3-12,14,16,31H,13,15,17H2,1-2H3,(H,32,36) |
InChI Key |
QNUNCJCPQFQDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure
The compound features a unique triazatricyclo structure with various substituents that may influence its biological properties. The presence of the chlorophenyl and methoxyphenyl groups is particularly noteworthy as these functional groups are often associated with enhanced biological activity in medicinal chemistry.
The proposed mechanism of action for compounds with similar frameworks often involves inhibition of key bacterial enzymes or disruption of membrane integrity. For example, docking studies have shown that certain derivatives inhibit the E. coli MurB enzyme, which is critical for bacterial cell wall synthesis . Such mechanisms could be extrapolated to hypothesize similar activities for this compound.
Cytotoxicity and Selectivity
The selectivity of this compound towards cancer cells versus normal cells is an important aspect of its biological profile. While specific cytotoxicity data for this compound is scarce, related triazole derivatives have shown varying degrees of selectivity in preclinical studies . Further investigations are necessary to establish the therapeutic window and safety profile.
Preclinical Evaluations
- Study on Related Compounds : A study evaluated the antimicrobial activity of various triazole derivatives and found that modifications at specific positions significantly affected their potency . This finding emphasizes the importance of structural optimization in enhancing biological activity.
- Anticancer Activity : Research on nitrogen heterocycles indicates that they possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . Similar investigations into the specific compound could yield valuable insights into its potential as an anticancer agent.
Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 1 | 0.23 | 0.47 | E. coli |
| Compound 2 | 0.70 | 0.94 | Staphylococcus aureus |
| N-(Chloro) Derivative | TBD | TBD | TBD |
Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl Group | Increased potency |
| Methoxyphenyl Substituent | Enhanced selectivity |
| Triazole Core | Broad-spectrum activity |
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit promising antitumor properties. For example, polymethoxylated fused pyridine ring systems related to this compound have demonstrated broad-spectrum activity against various tumor cell lines . The structural similarities suggest that the compound may also possess similar antitumor efficacy.
2. Antidepressant Properties
The synthesis of intermediates related to this compound has been linked to the production of known antidepressants such as Venlafaxine . Given its structural attributes, it is hypothesized that this compound may also exhibit serotonin-norepinephrine reuptake inhibition, a mechanism associated with antidepressant activity.
3. Neuropharmacological Effects
The neuro-pharmacological profile of compounds with similar structures indicates potential applications in treating neurological disorders. The ability to selectively inhibit neurotransmitter uptake could position this compound as a candidate for further research in neuropharmacology.
Synthesis Routes
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps:
- Formation of Key Intermediates : The initial step often involves the reaction of appropriate aryl halides with nucleophiles to form the desired amine or imine intermediates.
- Cyclization Reactions : Subsequent cyclization reactions yield the tricyclic structure critical for biological activity.
- Final Modifications : Functional groups are introduced or modified to enhance solubility and bioactivity.
These synthetic pathways are crucial for optimizing yields and purity for subsequent biological evaluations.
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor effects of various derivatives demonstrated that modifications in the methoxy and chlorophenyl groups significantly influenced cytotoxicity against specific cancer cell lines . This highlights the importance of structural variations in enhancing therapeutic efficacy.
Case Study 2: Antidepressant Mechanisms
Research into related compounds has indicated that their mechanism of action involves modulation of neurotransmitter systems . This suggests that this compound could be explored for similar neurochemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs from the literature include:
Key Differences and Implications
Substituent Electronic Effects: The 2-chlorophenylmethyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the 4-fluorophenylmethyl analog. This may influence binding affinity in hydrophobic pockets or electron-rich environments .
Pharmacophore Variability: Replacement of the 6-imino group with a 5-cyano moiety in one analog () could alter electronic distribution and hydrogen-bonding capacity, affecting target selectivity .
Methodological Considerations :
- Similarity assessments often rely on Tanimoto coefficients or pharmacophore modeling , but outcomes vary significantly depending on the metric used (e.g., 2D vs. 3D descriptors) . For example, the target compound and its 4-fluorophenyl analog may exhibit high 2D similarity but divergent 3D binding modes due to substituent orientation.
Hypothetical Property Comparison
| Property | Target Compound | 4-Fluorophenylmethyl Analog | Butyl-5-cyano Analog |
|---|---|---|---|
| logP (Predicted) | 3.2 | 3.8 | 4.5 |
| Water Solubility (μM) | 12.5 | 8.7 | 2.3 |
| Polar Surface Area (Ų) | 95 | 88 | 78 |
Note: Values are inferred from substituent contributions and analogs in .
Research Findings and Limitations
- Biological Relevance : The 2-chlorophenyl group may confer resistance to metabolic degradation compared to fluorine-substituted analogs, as chloro groups are less susceptible to oxidative cleavage .
- Methodological Gaps : Current comparisons rely heavily on computational tools (e.g., SHELXPRO for crystallography, spectrofluorometry for aggregation studies), but experimental validation is lacking .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction pathways be optimized for higher yields?
The synthesis of complex heterocyclic compounds like this requires addressing steric hindrance, regioselectivity, and stability of intermediates. Multi-step protocols (e.g., amidation, cyclization) often suffer from low yields due to side reactions. To optimize, researchers should:
- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and their interactions .
- Employ reaction path search methods via quantum chemical calculations to predict feasible pathways and transition states .
- Validate intermediates with spectroscopic techniques (NMR, HRMS) at each stage to ensure fidelity .
Q. How can spectroscopic and computational methods be integrated to characterize this compound’s structure and confirm its purity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tricyclic core and substituents.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
- Density Functional Theory (DFT) : Compare computed IR/Raman spectra with experimental data to validate structural motifs .
- Chromatography (HPLC/UPLC) : Assess purity by monitoring elution profiles under gradient conditions .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s reactivity and interactions in biological or catalytic systems?
- Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., enzyme active sites) to study binding affinities and conformational flexibility.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze reaction mechanisms (e.g., imino group stability) in hybrid environments .
- Machine Learning (ML) : Train models on existing reaction databases to predict side products or optimal solvent systems .
Q. How can contradictions in experimental data (e.g., unexpected byproducts or kinetic inconsistencies) be systematically resolved?
- Root-Cause Analysis : Use DoE to isolate variables causing deviations (e.g., trace moisture in solvents, oxygen sensitivity) .
- In Situ Monitoring : Deploy techniques like ReactIR to track reaction progress and detect transient intermediates .
- Cross-Validation : Compare computational predictions (e.g., activation energies) with empirical kinetic data to identify modeling gaps .
Q. What advanced reactor designs or separation technologies are suitable for scaling up synthesis while maintaining stereochemical integrity?
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) to avoid thermal degradation .
- Membrane Separation : Purify intermediates using nanofiltration membranes tailored to molecular weight cutoffs .
- Continuous Flow Chemistry : Minimize residence time of unstable intermediates and improve reproducibility .
Methodological and Interdisciplinary Questions
Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand the compound’s research applications?
- Chemical Biology : Functionalize the carboxamide group with fluorescent probes to track cellular uptake via confocal microscopy .
- Materials Science : Study its self-assembly behavior in supramolecular systems using SAXS or cryo-EM .
- Environmental Chemistry : Assess photodegradation pathways under simulated sunlight to inform ecotoxicity studies .
Q. What statistical frameworks are recommended for analyzing high-throughput screening data involving this compound?
- Multivariate Analysis (PCA/PLS-DA) : Reduce dimensionality in datasets (e.g., bioactivity screens) to identify key performance drivers .
- Bayesian Optimization : Prioritize experimental conditions for iterative optimization of reaction yields or biological activity .
Data Management and Reproducibility
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Electronic Lab Notebooks (ELNs) : Document protocols with metadata (e.g., instrument calibration logs, ambient conditions) .
- Blockchain Timestamping : Secure raw data (spectra, chromatograms) to prevent tampering .
- Open-Source Repositories : Share synthetic procedures on platforms like ChemRxiv or Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
